4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine compounds has been reported in the literature . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is C18H12FN3O2S2 . It has an average mass of 385.435 Da and a monoisotopic mass of 385.035492 Da .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine compounds have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
- Thiazolo[5,4-b]pyridines exhibit antioxidant activity, making them relevant in combating oxidative stress and cellular damage . Researchers have identified novel derivatives with potent antioxidant effects.
- Some thiazolo[5,4-b]pyridines demonstrate antimicrobial properties. These compounds could potentially serve as leads for developing new antibiotics or antifungal agents .
- Thiazolo[5,4-b]pyridines have been investigated for their anti-inflammatory potential. These compounds may modulate inflammatory pathways and offer therapeutic benefits in conditions like arthritis or inflammatory diseases .
- Certain thiazolo[5,4-b]pyridines exhibit herbicidal effects. Researchers have explored their use as environmentally friendly herbicides to control unwanted plant growth .
- Novel thiazolo[5,4-b]pyridines have been identified with antitumor activity. These compounds may interfere with cancer cell growth and survival pathways .
- Some thiazolo[5,4-b]pyridines act as histamine H3 receptor antagonists. These compounds could play a role in modulating neurotransmitter release and have implications in neurological disorders .
Antioxidant Properties
Antimicrobial Activity
Anti-inflammatory Effects
Herbicidal Activity
Antitumor Properties
Histamine H3 Receptor Antagonism
Mechanism of Action
properties
IUPAC Name |
4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQWXWNGLWSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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